molecular formula C17H15ClF2N4O2S B5744998 N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Cat. No.: B5744998
M. Wt: 412.8 g/mol
InChI Key: SMHKMUMKGVQWON-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of furan, triazole, and phenoxy groups, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves multiple steps, including the preparation of intermediate compounds. The synthetic route typically starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with furan-2-carbaldehyde to form the furan-phenoxy intermediate. This intermediate is further reacted with 3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and triazole moieties, using reagents like halogens or nucleophiles.

Scientific Research Applications

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-((E)-1-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can be compared with similar compounds such as:

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications.

Properties

IUPAC Name

(E)-1-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF2N4O2S/c1-10-7-11(5-6-14(10)18)25-9-13-4-3-12(26-13)8-21-24-16(15(19)20)22-23-17(24)27-2/h3-8,15H,9H2,1-2H3/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHKMUMKGVQWON-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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